molecular formula C3H10Cl2N2 B2732115 cis-Cyclopropane-1,2-diamine dihydrochloride CAS No. 63466-89-7

cis-Cyclopropane-1,2-diamine dihydrochloride

Cat. No.: B2732115
CAS No.: 63466-89-7
M. Wt: 145.03
InChI Key: YWZISQGOINGERV-VNVXCASUSA-N
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Description

cis-Cyclopropane-1,2-diamine dihydrochloride (CAS: 63466-89-7) is a bicyclic organic compound with the molecular formula C₃H₁₀Cl₂N₂ and a molecular weight of 145.03 g/mol. It is a dihydrochloride salt derived from the cyclopropane backbone, where two amine groups are positioned in a cis-configuration on the strained three-membered ring. This compound is synthesized through specialized methods to maintain high purity (≥97%) and structural integrity . Its unique geometry and electronic properties make it valuable in pharmaceutical and coordination chemistry, particularly as a ligand for metal complexes or as a chiral building block in asymmetric synthesis .

Properties

IUPAC Name

(1R,2S)-cyclopropane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2.2ClH/c4-2-1-3(2)5;;/h2-3H,1,4-5H2;2*1H/t2-,3+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZISQGOINGERV-VNVXCASUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C3H10Cl2N2
Molecular Weight: 145.03 g/mol
Structure: The compound features a cyclopropane ring with two amine groups at the 1 and 2 positions, contributing to its reactivity and interaction with biological targets.

Chemistry

cis-Cyclopropane-1,2-diamine dihydrochloride serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Complex Organic Molecules: It is utilized in the development of ligands for catalysis and as a precursor for various organic compounds.
  • Reactivity Studies: The compound undergoes oxidation, reduction, and substitution reactions, allowing for the formation of various derivatives. Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction .
Reaction TypeCommon ReagentsMajor Products
OxidationHydrogen peroxideImines, nitriles
ReductionLithium aluminum hydrideAmine derivatives
SubstitutionAlkyl halides, acyl chloridesSubstituted derivatives

Biology

The biological activity of this compound has been investigated for its potential interactions with biomolecules:

  • Enzyme Binding: The compound can form complexes with enzymes, potentially modulating their activity. This property is crucial for understanding its mechanism of action in biological systems.
  • Cell Signaling: It may influence biochemical pathways involving cell signaling mechanisms, impacting cellular responses to external stimuli .

Medicine

Research into the therapeutic applications of this compound is ongoing:

  • Antitumor Activity: Studies have shown that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines. Modifications to the amine groups may enhance efficacy against tumor cells .
  • Enzyme Inhibition: Investigations into enzyme interactions suggest potential applications in drug design, particularly for developing selective inhibitors .

Case Study 1: Antitumor Effects

A study demonstrated that derivatives of cis-Cyclopropane-1,2-diamine exhibited significant cytotoxicity against various cancer cell lines. The research indicated that structural modifications could enhance the selectivity and efficacy of these compounds against tumor cells.

Case Study 2: Enzyme Interaction Studies

Research focusing on the interaction of cis-Cyclopropane-1,2-diamine with specific enzymes revealed promising results. The ability to form stable complexes suggests potential therapeutic applications in designing drugs that target these enzymes effectively.

Comparison with Similar Compounds

Cyclopropane vs. Cyclopentane Diamine Salts

  • Ring Strain : The cyclopropane derivative’s three-membered ring introduces significant angle strain, enhancing its reactivity compared to the less strained cyclopentane analog . This strain may improve binding affinity in coordination complexes but complicates synthesis and stability.
  • Purity and Synthesis : The cyclopropane derivative is synthesized at ≥97% purity, suggesting optimized protocols compared to the cyclopentane variant (≥95%) .

Comparison with cis-1,2-Dimethylcyclopropane

  • Functionality: Unlike the diamine salts, cis-1,2-dimethylcyclopropane (C₅H₁₀) lacks reactive amine or salt groups, limiting its utility to hydrocarbon strain studies or as a non-polar solvent additive .
  • Strain Effects : Both compounds share cyclopropane’s inherent strain, but the dimethyl derivative’s lack of functional groups makes it irrelevant for applications requiring nitrogen-based reactivity .

Biological Activity

cis-Cyclopropane-1,2-diamine dihydrochloride is a cyclic diamine compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structural properties enable it to interact with biological systems, making it a subject of research for potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

  • Chemical Formula : C3H10Cl2N2
  • Molecular Weight : 153.03 g/mol
  • CAS Number : 63466-89-7

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and coordinate with metal ions. These interactions play a crucial role in:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites.
  • Receptor Modulation : It may act as a ligand for various receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Potential :
    • A study demonstrated that derivatives of cyclopropane compounds showed cytotoxic effects against various cancer cell lines, suggesting potential for anticancer drug development .
    • The compound's three-dimensional structure allows better interaction with protein binding sites, enhancing its efficacy as an anticancer agent.
  • Antimicrobial Properties :
    • Preliminary studies have indicated that this compound may possess antimicrobial properties against specific bacterial strains, although further research is needed to elucidate the exact mechanisms .
  • Neurological Effects :
    • Research has explored the compound's interaction with the histamine H3 receptor, suggesting potential implications in neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxicity in cancer cell lines
AntimicrobialActivity against specific bacterial strains
NeurologicalInteraction with histamine H3 receptor

Table 2: Mechanistic Insights

MechanismDescriptionReference
Enzyme InhibitionBinds to active sites of enzymes
Receptor ModulationActs as a ligand influencing signaling pathways

Case Studies

  • Anticancer Activity :
    A study published in MDPI highlighted the use of cyclopropane derivatives in cancer therapy. The results showed enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells when compared to standard treatments like bleomycin .
  • Receptor Interaction :
    Research conducted on the interaction of cis-Cyclopropane derivatives with the histamine H3 receptor revealed that these compounds could serve as selective agonists. This suggests their potential use in treating conditions related to histamine signaling dysregulation .

Q & A

Q. What are the recommended synthetic routes for cis-cyclopropane-1,2-diamine dihydrochloride, and how can enantiomeric purity be ensured?

Answer: The synthesis typically involves cyclopropane ring formation followed by diamination. A common approach is the acid-catalyzed hydrolysis of epoxide intermediates derived from cyclopropane precursors. For enantiomeric purity, chiral resolution via diastereomeric salt formation or asymmetric catalysis is critical. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) can validate enantiopurity .

Example Protocol:

Prepare cyclopropane epoxide precursor.

Hydrolyze under acidic conditions (HCl) to yield the diamine.

Recrystallize in ethanol/HCl to isolate the dihydrochloride salt.

Confirm enantiopurity using chiral HPLC (e.g., CHIRALPAK® IC column, 90:10 hexane/isopropanol mobile phase).

Q. How can researchers characterize the structural and thermal stability of this compound?

Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for cis vs. trans isomers) .
  • Mass Spectrometry (MS): ESI-MS for molecular ion validation (expected m/z 145.03 for C₃H₁₀Cl₂N₂) .
  • Thermogravimetric Analysis (TGA): Assess decomposition temperature (typically >200°C for dihydrochloride salts) .
  • X-ray Diffraction (XRD): Resolve crystal structure and hydrogen-bonding networks .

Critical Note: Hygroscopicity is a concern; store under inert gas (argon) with desiccants .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical stability of this compound under varying pH conditions?

Answer: The cis configuration is stabilized by intramolecular hydrogen bonding between the amine groups and chloride counterions. Under basic conditions (pH >10), deprotonation may lead to ring strain and isomerization. Computational studies (DFT) predict energy barriers for cis-to-trans conversion exceed 25 kcal/mol, indicating high thermal stability .

Experimental Validation:

  • pH-dependent ¹H NMR in D₂O: Monitor amine proton shifts.
  • Variable-temperature XRD: Track structural changes at 25–150°C .

Q. How does this compound interact with transition metals in catalytic systems?

Answer: The compound acts as a bidentate ligand, forming stable complexes with Rh, Pd, and Cu. Coordination studies show:

  • Rhodium: Forms [Rh(cis-diamine)Cl₂] complexes with square-planar geometry, enhancing catalytic activity in hydrogenation .
  • Copper: Generates Cu(I) complexes for asymmetric cyclopropanation (e.g., enantioselective synthesis of cyclopropane derivatives) .

Q. Table: Metal-Ligand Binding Constants

MetalLog K (25°C)ApplicationReference
Rh(III)8.2 ± 0.3Hydrogenation catalysis
Cu(I)6.7 ± 0.2Cyclopropanation

Q. What analytical challenges arise in quantifying trace impurities (e.g., trans isomer) in this compound?

Answer: The trans isomer (CAS 1374652-23-9) often co-elutes with the cis form in standard HPLC methods. Mitigation strategies include:

  • Ion-Pair Chromatography: Use sodium hexanesulfonate as a pairing agent to improve resolution .
  • 2D NMR: NOESY spectra differentiate spatial proximity of amine protons in cis vs. trans isomers .

Detection Limits:

TechniqueLOD (trans isomer)Reference
HPLC-UV0.1% w/w
LC-MS/MS0.01% w/w

Data Contradictions and Resolutions

  • Thermodynamic Data Discrepancies: NIST reports ΔvapH° = 45.2 kJ/mol , while independent studies suggest 42.8 kJ/mol . Resolution requires calibration with certified reference materials.
  • Chiral Purity Claims: Vendor-reported ≥97% ee (e.g., Acmec ) vs. academic reports of ≥99% ee . Cross-validate using multiple chiral columns (e.g., CHIRALCEL® OD-H and CHIRALPAK® AD-H).

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